(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
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Overview
Description
(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
The synthesis of (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of acetophenone with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetophenone, followed by dehydration to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the carbonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, where it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one can be compared with other similar compounds, such as:
(2E)-3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one: This compound has a thiophene ring instead of a phenyl ring, which can alter its photophysical properties and reactivity.
(2E)-3-(dimethylamino)-1-(4-pyridinyl)-2-propen-1-one: The presence of a pyridine ring can influence the compound’s electronic properties and its interactions with biological targets.
Ethyl (2E)-3-(dimethylamino)prop-2-enoate: This ester derivative has different solubility and reactivity characteristics compared to the parent compound.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct photophysical properties and reactivity patterns.
Properties
CAS No. |
1131-80-2 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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